N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829662
InChI: InChI=1S/C36H25NO/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-30(22-18-28)37-31-23-19-29(20-24-31)32-10-6-11-34-33-9-4-5-12-35(33)38-36(32)34/h1-24,37H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67
Molecular Formula: C36H25NO
Molecular Weight: 487.6 g/mol

N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

CAS No.:

Cat. No.: VC13829662

Molecular Formula: C36H25NO

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline -

Specification

Molecular Formula C36H25NO
Molecular Weight 487.6 g/mol
IUPAC Name N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
Standard InChI InChI=1S/C36H25NO/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-30(22-18-28)37-31-23-19-29(20-24-31)32-10-6-11-34-33-9-4-5-12-35(33)38-36(32)34/h1-24,37H
Standard InChI Key YONVKOWJMACQIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of three primary components:

  • Dibenzofuran moiety: A fused bicyclic system comprising two benzene rings sharing a furan oxygen atom. This planar structure enhances π-conjugation and thermal stability .

  • Biphenyl group: Two phenyl rings connected by a single bond, providing rotational flexibility and additional π-orbital overlap.

  • Aniline nitrogen: Acts as a bridging unit, connecting the dibenzofuran and biphenyl groups while introducing electron-donating properties.

The spatial arrangement of these components creates a rigid yet conjugated framework, as illustrated by the SMILES notation:
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56\text{C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56} .

Molecular Parameters

PropertyValueSource
Molecular formulaC36H25NO\text{C}_{36}\text{H}_{25}\text{NO}
Molecular weight487.6 g/mol
XLogP3-AA~9.7 (estimated)
Rotatable bonds4
Hydrogen bond acceptors2

The high XLogP3-AA value indicates significant hydrophobicity, suggesting limited solubility in polar solvents .

Synthesis and Manufacturing

Challenges in Production

  • Steric hindrance: Bulky substituents complicate coupling reactions, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures.

  • Purification: Chromatographic separation is essential due to the compound’s high molecular weight and similarity to byproducts .

Physicochemical Properties

Thermal Stability

Dibenzofuran derivatives exhibit decomposition temperatures exceeding 300°C, attributed to their rigid aromatic systems . Differential scanning calorimetry (DSC) of similar compounds shows glass transition temperatures (TgT_g) between 120–150°C, suitable for vacuum deposition in device fabrication .

Optical Properties

The extended conjugation results in:

  • Absorption: Strong UV-vis absorption bands in the 300–400 nm range, typical of π→π* transitions.

  • Emission: Fluorescence in the blue-green spectrum (450–500 nm), with quantum yields dependent on substituent electronic effects .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound’s bipolar charge transport capabilities (electron-donating aniline and electron-accepting dibenzofuran) make it suitable for:

  • Emissive layers: As a host material in phosphorescent OLEDs, enhancing triplet exciton utilization .

  • Hole transport layers: Facilitates hole injection into emissive materials like iridium complexes.

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the material could act as:

  • Donor material: Pairing with fullerene acceptors (e.g., PC71_{71}BM) to achieve photon-to-electron conversion .

  • Interfacial layer: Improving electrode compatibility and reducing recombination losses .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
N-(4-Dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)anilineC36H25NO\text{C}_{36}\text{H}_{25}\text{NO}487.6OLED host materials
N,N-Bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)anilineC54H35NO2\text{C}_{54}\text{H}_{35}\text{NO}_2729.9Charge transport layers
DibenzofuranC12H8O\text{C}_{12}\text{H}_8\text{O}168.19Solvent, intermediate

The bis-substituted derivative exhibits higher thermal stability (TgT_g ~180°C) but reduced solubility compared to the mono-substituted analog .

Future Research Directions

  • Device integration: Testing in prototype OLEDs/OPVs to quantify efficiency metrics (e.g., external quantum efficiency, fill factor).

  • Derivatization: Introducing electron-withdrawing groups (e.g., cyano, fluorine) to modulate energy levels for specific applications .

  • Computational modeling: Density functional theory (DFT) studies to predict charge mobility and excited-state behavior.

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